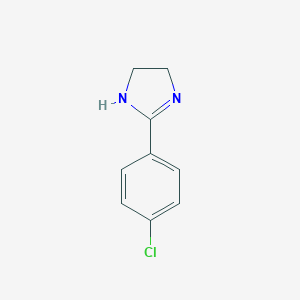

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole

Descripción

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMWMBLBTZAVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299300 | |

| Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-52-4 | |

| Record name | 13623-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, a significant heterocyclic compound with notable pharmacological applications. The document delves into the prevalent synthetic methodology, the underlying reaction mechanism, a detailed experimental protocol, and the critical parameters influencing the reaction outcome. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical guidance.

Introduction: Significance and Applications

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, also known as 2-(4-chlorophenyl)-2-imidazoline, belongs to the class of 2-arylimidazolines.[1] This structural motif is of considerable interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and antihypertensive properties.[2][3][4] The 4-chlorophenyl substituent, in particular, is often incorporated to enhance lipophilicity and modulate the electronic properties of the molecule, which can lead to improved biological activity.[5] For instance, certain 2-substituted-4,5-diphenyl-1H-imidazoles have shown potent anti-inflammatory effects.[4][6]

The synthesis of this compound serves as a foundational process for the development of novel therapeutic agents. A thorough understanding of its synthesis is therefore crucial for researchers aiming to explore the therapeutic potential of this chemical scaffold.

The Core Synthetic Strategy: Pinner-Type Reaction

The most common and efficient method for the synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole involves the cyclocondensation reaction of 4-chlorobenzonitrile and ethylenediamine. This transformation is a variation of the classic Pinner reaction, which traditionally involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester.[7][8][9] In this synthesis, ethylenediamine acts as the dinucleophile that reacts with the nitrile to form the imidazoline ring.

The reaction can be catalyzed by various reagents, including sulfur, thioacetamide, or simply by heating the reactants together.[10][11] The use of a catalyst can significantly improve the reaction rate and yield.

Mechanistic Insights: A Step-by-Step Examination

The synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole from 4-chlorobenzonitrile and ethylenediamine proceeds through a well-established mechanistic pathway. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Nucleophilic Attack and Intermediate Formation

The reaction is initiated by the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbon atom of the nitrile group in 4-chlorobenzonitrile. This initial step leads to the formation of an N-substituted amidine intermediate.

Intramolecular Cyclization

The newly formed amidine intermediate then undergoes an intramolecular cyclization. The second amino group of the ethylenediamine moiety attacks the carbon atom of the amidine, leading to the formation of a five-membered ring.

Tautomerization and Product Formation

The cyclic intermediate subsequently undergoes tautomerization to yield the final, more stable 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole product.

Below is a visual representation of the proposed reaction mechanism.

Caption: Proposed reaction mechanism for the synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chlorobenzonitrile | 137.57 | 13.76 g | 0.1 |

| Ethylenediamine | 60.10 | 12.02 g | 0.2 |

| Sulfur (catalyst) | 32.07 | 0.32 g | 0.01 |

| Toluene (solvent) | 92.14 | 100 mL | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorobenzonitrile (13.76 g, 0.1 mol), ethylenediamine (12.02 g, 0.2 mol), and sulfur (0.32 g, 0.01 mol) in 100 mL of toluene.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110-111 °C) with continuous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

-

Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Melting Point: The melting point of the purified product should be determined and compared with the literature value (185-187 °C).[12]

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and aliphatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different carbon environments in the molecule.

-

IR (Infrared) Spectroscopy: To detect the characteristic functional groups, such as the C=N bond of the imidazoline ring and the C-Cl bond.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Critical Parameters and Optimization

Several factors can influence the efficiency and outcome of this synthesis. Careful control of these parameters is essential for achieving high yields and purity.

-

Purity of Reactants: The use of high-purity 4-chlorobenzonitrile and ethylenediamine is crucial to minimize the formation of side products.

-

Stoichiometry: An excess of ethylenediamine is often used to drive the reaction to completion.

-

Catalyst: While the reaction can proceed without a catalyst, the addition of sulfur or thioacetamide can significantly accelerate the reaction rate.[10][11]

-

Reaction Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a sufficient reaction rate.

-

Solvent: Toluene is a commonly used solvent due to its appropriate boiling point and its ability to dissolve the reactants. Other high-boiling point, non-polar solvents can also be employed.

Conclusion

The synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole via the cyclocondensation of 4-chlorobenzonitrile and ethylenediamine is a robust and widely employed method. A thorough understanding of the reaction mechanism, experimental protocol, and critical parameters is essential for the successful and efficient production of this valuable pharmacological scaffold. This guide provides the necessary technical details and theoretical background to aid researchers in their synthetic endeavors and to facilitate the development of new imidazole-based therapeutic agents.

References

-

Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved January 13, 2026, from [Link]

-

Grokipedia. (n.d.). Pinner reaction. Retrieved January 13, 2026, from [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved January 13, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1620–1626. [Link]

-

ResearchGate. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Retrieved January 13, 2026, from [Link]

-

ACS Omega. (2020). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. ACS Omega, 5(1), 189-198. [Link]

-

J-Stage. (n.d.). Synthesis and Structure of 1-(4-chlorophenyl)-2-aminoimidazoline-2. Retrieved January 13, 2026, from [Link]

-

SAGE Publications. (n.d.). Thioacetamide catalysed transformation of nitriles to 2-substituted imidazolines. Journal of Chemical Research. Retrieved January 13, 2026, from [Link]

-

MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved January 13, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[9][13]imidazo[1,2-d][2][7][9]triazine Derivatives. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles. Retrieved January 13, 2026, from [Link]

- Indian Journal of Pharmaceutical Sciences. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 725-728.

- Google Patents. (n.d.). US3821244A - 2-amino-4-phenyl-2-imidazolines.

-

International Journal for Modern Trends in Science and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved January 13, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic route for 2,4-bis(4-chlorophenyl) imidazoles 20. Reagents and.... Retrieved January 13, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-Aminoimidazolones and Imidazolones by (3+2) Annulation of Azaoxyallyl Cations. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. Retrieved January 13, 2026, from [Link]

-

Neuroquantology. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Neuroquantology, 20(9), 2884-2890. [Link]

-

Journal of Sciences, Islamic Republic of Iran. (n.d.). Preparation, Characterisation and Antimicrobial Activities of Some Novel Nitriles and Imidazolines. Retrieved January 13, 2026, from [Link]

-

Pharmacia. (2022). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia, 69(4), 1017-1027. [Link]

-

MySkinRecipes. (n.d.). 2-(4-Chlorophenyl)-4, 5-dihydro-1H-imidazole. Retrieved January 13, 2026, from [Link]

-

Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved January 13, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.

-

ResearchGate. (n.d.). Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide. Retrieved January 13, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Remarkable 3-methyl substituent effects on the cyclization reaction of diphenylamine derivative cation radicals in acetonitrile. Retrieved January 13, 2026, from [Link]

Sources

- 1. 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | C9H9ClN2 | CID 279088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2-(4-Chlorophenyl)-4, 5-dihydro-1H-imidazole [myskinrecipes.com]

- 13. Pinner Reaction | NROChemistry [nrochemistry.com]

physicochemical properties of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole

Introduction

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound belonging to the imidazoline class. Its structural scaffold is of significant interest to researchers, scientists, and drug development professionals due to its role as a key pharmacophore. Imidazoline derivatives are known to interact with various biological targets, including imidazoline receptors, which are implicated in the central regulation of cardiovascular function, neuroprotection, and metabolic processes.[1][2] This compound serves as a valuable building block in medicinal chemistry for creating novel therapeutic agents with potential anti-inflammatory, antimicrobial, and anticancer activities.[1]

This guide provides a comprehensive analysis of the core . Understanding these characteristics is paramount for predicting its behavior in biological systems, designing robust experimental protocols, and developing effective pharmaceutical formulations. We will delve into its structural and chemical identity, spectroscopic profile, and the practical methodologies for its characterization, grounding our discussion in the principles of scientific integrity and experimental causality.

Chemical Identity and Structural Properties

The foundational step in characterizing any compound is to establish its precise chemical identity. The molecular structure dictates its physical and chemical behaviors, from solubility to biological activity.

-

IUPAC Name: 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole[1][3]

-

Synonyms: 2-(4-chlorophenyl)-2-imidazoline, 2-(p-chlorophenyl)imidazoline, NSC 129258[3]

The structure features a central 4,5-dihydro-1H-imidazole (imidazoline) ring, which provides a basic nitrogen center, linked at the 2-position to a 4-chlorophenyl group. This aromatic substituent introduces lipophilicity and specific electronic properties that influence receptor binding and metabolic stability.

Core Physicochemical Data

| Property | Value | Source/Comment |

| Molecular Weight | 180.63 g/mol | PubChem CID: 279088[3] |

| Exact Mass | 180.0454260 Da | PubChem CID: 279088[3][5] |

| Physical Form | Powder or crystals | Sigma-Aldrich[6] |

| pKa (Conjugate Acid) | ~7 (Predicted) | Based on the pKa of the parent imidazole (~7), the imidazoline ring is expected to be a moderately strong base.[7] |

| XLogP3-AA | 2.6 (Computed) | PubChem CID: 279088[3] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 279088[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 279088[3] |

| Rotatable Bond Count | 1 | PubChem CID: 279088[3] |

| Solubility | Insoluble in water (predicted). Soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred from structure (lipophilic chlorophenyl group and heterocyclic core). |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. A vapor-phase IR spectrum for this compound is available, and key absorptions are expected at:[5]

-

~3340 cm⁻¹ (N-H Stretch): Characteristic of the secondary amine in the imidazoline ring.

-

~1605 cm⁻¹ (C=N Stretch): Corresponds to the imine bond within the imidazoline ring.

-

~3050 cm⁻¹ (Aromatic C-H Stretch): From the chlorophenyl ring.

-

~2930 cm⁻¹ (Aliphatic C-H Stretch): From the methylene groups in the imidazoline ring.

-

~1090 cm⁻¹ (C-Cl Stretch): Indicative of the chloro-substituent on the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for the title compound are not widely published, the expected chemical shifts in ¹H and ¹³C NMR can be predicted based on closely related structures.[8][9]

-

¹H NMR:

-

Aromatic Protons (δ 7.3-7.8 ppm): The protons on the 4-chlorophenyl ring would appear as two distinct doublets (an AA'BB' system) due to symmetry.

-

Methylene Protons (δ ~3.6-4.0 ppm): The four protons of the two CH₂ groups in the imidazoline ring would likely appear as a singlet or a complex multiplet.

-

Amine Proton (variable): The N-H proton signal can be broad and its chemical shift is highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

Imine Carbon (C=N) (δ ~165 ppm): The carbon at the 2-position of the imidazoline ring is the most deshielded.

-

Aromatic Carbons (δ 125-140 ppm): Signals corresponding to the six carbons of the chlorophenyl ring.

-

Methylene Carbons (CH₂) (δ ~50 ppm): The two equivalent methylene carbons in the imidazoline ring.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Expected Fragmentation: The molecule would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and reproducibility, the determination of physicochemical properties must follow validated, standardized protocols. The following sections detail the methodologies for measuring key parameters.

Protocol 1: Determination of pKa via Potentiometric Titration

The pKa of the imidazoline nitrogen is crucial as it dictates the ionization state of the molecule at physiological pH.

Causality: The imidazoline ring contains a basic nitrogen atom that can be protonated. By titrating the compound with a strong acid, we can measure the pH change as a function of added acid. The pKa corresponds to the pH at which 50% of the compound is in its protonated (conjugate acid) form, a point of maximum buffer capacity on the titration curve.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~10 mg of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol/water) to a final concentration of ~1 mM. Degas the solution to remove dissolved CO₂.

-

Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration: Place the solution in a thermostatted vessel at 25°C and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 10 µL).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point. Alternatively, a derivative plot (dpH/dV) can be used to precisely identify the equivalence point.

Protocol 2: Determination of LogP via the Shake-Flask Method (OECD 107)

LogP (the logarithm of the partition coefficient between n-octanol and water) is a key indicator of a drug's lipophilicity and its ability to cross biological membranes.

Causality: This method is based on the principle of partitioning. When a compound is dissolved in a biphasic system of n-octanol (simulating lipids) and water (simulating aqueous biological fluids), it will distribute between the two phases according to its relative solubility in each. The ratio of its concentration in the two phases at equilibrium is a measure of its lipophilicity.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured (e.g., by UV-Vis spectroscopy).

-

Partitioning: In a glass-stoppered tube, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., 5 mL of each).

-

Equilibration: Shake the tube vigorously for 5-10 minutes at a constant temperature (e.g., 25°C). Then, allow the phases to separate completely. If an emulsion forms, centrifugation (e.g., 2000 rpm for 10 min) is required.

-

Analysis: Carefully withdraw aliquots from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient P = C_octanol / C_water. The final value is expressed as LogP. The experiment should be repeated at least three times.

Relevance in Drug Discovery and Development

The are not merely academic data points; they are critical determinants of its potential as a drug candidate.

-

pKa and Ionization: With an estimated pKa of ~7, this compound will exist as a mixture of its neutral and protonated (cationic) forms at physiological pH (7.4). The ionized form generally exhibits higher aqueous solubility, while the neutral form is more capable of crossing lipid membranes. This balance is critical for both reaching the target site and for oral absorption.

-

Lipophilicity (LogP): The computed XLogP3 of 2.6 suggests moderate lipophilicity. This value falls within the range suitable for good oral bioavailability according to Lipinski's guidelines (LogP < 5). It indicates the compound should have sufficient lipid solubility to cross cell membranes but not be so lipophilic that it suffers from poor aqueous solubility or rapid metabolic clearance.

-

Solubility: The compound's predicted low aqueous solubility presents a common challenge in drug development. Formulation strategies, such as salt formation (by protonating the basic imidazoline nitrogen) or the use of solubility-enhancing excipients, would likely be necessary for developing an effective oral dosage form.

Conclusion

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole is a compound of significant scientific interest, underpinned by a distinct set of physicochemical properties. Its moderate basicity, balanced lipophilicity, and defined structural characteristics make it an attractive scaffold for medicinal chemistry. While many of its properties are predicted computationally, this guide provides the established, self-validating experimental frameworks required to determine them empirically. For any researcher or drug developer, a thorough experimental characterization of these properties is the foundational first step toward unlocking the full therapeutic potential of this promising imidazoline derivative.

References

-

LookChem. 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. Available at: [Link]

-

Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available at: [Link]

-

SpectraBase. 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

PubChem. 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | C9H9ClN2 | CID 279088. Available at: [Link]

-

Malaya Journal of Matematik. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Available at: [Link]

-

MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available at: [Link]

-

The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available at: [Link]

-

ResearchGate. Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Available at: [Link]

-

PubChem. 2-(4-Chlorophenyl)-4,5-diphenylimidazole | C21H15ClN2 | CID 794727. Available at: [Link]

-

ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Available at: [Link]

-

Supporting Information. trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Available at: [Link]

-

SIELC Technologies. 1H-Imidazole, 2-[(4-chlorophenyl)azo]-. Available at: [Link]

-

Indian Journal of Pharmaceutical Sciences. Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Available at: [Link]

-

AMERICAN ELEMENTS. 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. Available at: [Link]

-

PubChem. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356. Available at: [Link]

-

PMC - NIH. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Available at: [Link]

-

Wikipedia. Imidazole. Available at: [Link]

-

ResearchGate. Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl). Available at: [Link]

-

precisionFDA. 2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1H-IMIDAZOLE. Available at: [Link]

-

Ark Pharma Scientific Limited. 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. Available at: [Link]

-

PMC - PubMed Central. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | C9H9ClN2 | CID 279088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole | 13623-52-4 [sigmaaldrich.com]

- 7. Imidazole - Wikipedia [en.wikipedia.org]

- 8. malayajournal.org [malayajournal.org]

- 9. 2-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-IMIDAZOLE(13623-52-4) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the molecular mechanism of action for 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, a compound belonging to the 2-imidazoline class. Its pharmacological effects are primarily mediated through a dual interaction with two distinct receptor families: the α2-adrenergic receptors and the imidazoline receptors. By acting as an agonist at these sites, particularly centrally located α2-adrenergic and I1-imidazoline receptors, it modulates sympathetic nervous system outflow, leading to significant physiological responses, including hypotension and sedation. This document delineates the specific binding profiles, downstream signal transduction cascades, integrated physiological effects, and key experimental protocols essential for characterizing this and related compounds in a research and development setting.

Introduction

The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole is a representative member of this class, structurally related to well-known drugs like clonidine. Its mechanism of action is nuanced, extending beyond the classical adrenergic system to encompass a distinct class of imidazoline-specific binding sites.[1][2] Understanding this dual-target engagement is critical for appreciating its therapeutic potential and side-effect profile. This guide synthesizes current knowledge to provide a detailed mechanistic framework for professionals in pharmacology and drug development.

Primary Molecular Targets and Binding Profile

The pharmacological activity of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole is defined by its affinity for and activation of specific receptor subtypes located in both the central and peripheral nervous systems.

α2-Adrenergic Receptors

The compound is a potent agonist for α2-adrenergic receptors (α2-AR).[3] These receptors are G-protein coupled receptors (GPCRs) that associate with the inhibitory G-protein, Gαi.[4] There are three main subtypes, α2A, α2B, and α2C, all of which are potential targets. The primary therapeutic effects, such as hypotension and sedation, are mediated by the activation of presynaptic α2-ARs in the brainstem.[3][5] This activation inhibits the release of norepinephrine, thereby reducing sympathetic outflow from the central nervous system.[3][6]

Imidazoline Receptors

Distinct from adrenergic receptors, imidazoline receptors are a separate class of binding sites that recognize compounds with an imidazoline moiety.[2]

-

I1 Imidazoline Receptors (I1-R): These receptors are heavily implicated in the central regulation of blood pressure and are a key target for the antihypertensive effects of imidazoline compounds.[1][7] Located on the plasma membrane, I1-R activation contributes to the inhibition of the sympathetic nervous system.[1]

-

I2 Imidazoline Receptors (I2-R): The function of I2 receptors is less defined, but they are known to be an allosteric binding site on monoamine oxidase (MAO) and are also associated with brain creatine kinase.[1][8] Ligands for I2 receptors have shown potential in managing chronic pain and may have neuroprotective effects.[8]

Signal Transduction Pathways

The activation of α2-adrenergic and imidazoline receptors by 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole initiates distinct intracellular signaling cascades.

The α2-Adrenergic Gαi-Coupled Cascade

As a Gαi-coupled receptor, α2-AR activation leads to the dissociation of the G-protein into Gαi and Gβγ subunits. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[4] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the function of various downstream targets, including ion channels and proteins involved in neurotransmitter exocytosis. The Gβγ subunit can also directly regulate the activity of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, contributing to neuronal hyperpolarization and reduced neurotransmitter release.[9]

The I1-Imidazoline Signaling Pathway

The I1 receptor does not couple to conventional G-protein pathways like adenylyl cyclase inhibition or inositol phospholipid hydrolysis.[10] Instead, it is linked to phosphatidylcholine-selective phospholipase C (PC-PLC).[7] Activation of this pathway leads to the hydrolysis of phosphatidylcholine, generating second messengers such as diacylglycerol (DAG) and phosphocholine. DAG, in turn, can activate certain isoforms of protein kinase C (PKC). This signaling cascade is distinct from the α2-AR pathway and contributes independently to the compound's overall effect.[10]

Integrated Pharmacological Effects

The simultaneous activation of these pathways produces a synergistic effect on the sympathetic nervous system, resulting in clinically relevant physiological outcomes.

| Effect | Primary Receptor Target(s) | Resulting Physiological Action |

| Hypotension | α2-AR, I1-R | Decreased central sympathetic outflow, leading to reduced heart rate, cardiac output, and peripheral vascular resistance.[1][3] |

| Sedation | α2-AR | Inhibition of noradrenergic neurons in the locus coeruleus, a key center for arousal and wakefulness.[5] |

| Analgesia | α2-AR | Action on α2-receptors in the brainstem and spinal cord, which modulates pain transmission pathways.[3][5] |

Methodologies for Mechanistic Investigation

Characterizing the interaction of novel compounds with these targets requires robust and validated experimental protocols.

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[11] It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand of known affinity.

Objective: To determine the affinity (Ki) of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole for α2-adrenergic and imidazoline receptors.

Materials:

-

Receptor Source: Cell membranes prepared from tissues or cultured cells expressing the receptor of interest (e.g., rat cerebral cortex for α2-AR, kidney for I1-R).[12]

-

Radioligand: A high-affinity radiolabeled ligand (e.g., [3H]-Rauwolscine for α2-AR, [3H]-Clonidine for I1-R).

-

Test Compound: 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole.

-

Non-specific Control: A high concentration of an unlabeled ligand to define non-specific binding (e.g., 10 µM Phentolamine for α2-AR).[12]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[12]

-

Apparatus: 96-well plates, cell harvester, scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue/cells in buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[12]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Membranes + Radioligand + Non-specific Control.

-

Competition: Membranes + Radioligand + varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[13]

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[12]

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Functional Assessment of Gαi-Coupled Receptor Activation

Functional assays measure the biological response following receptor activation. For Gαi-coupled receptors like α2-AR, a common method is to measure the inhibition of cAMP production.[14][15]

Objective: To quantify the agonist activity of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole at the α2-AR.

Materials:

-

Cell Line: A cell line expressing the α2-AR (e.g., HEK293 or CHO cells).

-

Adenylyl Cyclase Stimulator: Forskolin (to pre-stimulate cAMP production).

-

Test Compound: 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole.

-

cAMP Detection Kit: A commercial kit based on principles like HTRF, ELISA, or BRET.[14][16]

Step-by-Step Methodology:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to near confluence.

-

Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Treat cells with a fixed concentration of forskolin simultaneously with varying concentrations of the test compound.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Use a sigmoidal dose-response curve fit to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

-

Conclusion

The mechanism of action of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole is characterized by its agonist activity at both α2-adrenergic and imidazoline receptors. Its ability to engage the Gαi-coupled α2-AR pathway and the distinct I1-R PC-PLC pathway results in a potent and synergistic reduction of central sympathetic outflow. This dual-target mechanism is fundamental to its pharmacological profile, including its antihypertensive, sedative, and analgesic properties. A thorough understanding of these pathways, supported by robust experimental characterization as outlined in this guide, is essential for the rational design and development of next-generation therapeutics targeting these systems.

References

-

Bousquet, P., et al. (1999). The I1-imidazoline receptor and its cellular signaling pathways. PubMed. Available at: [Link]

-

MacKinnon, A. C., et al. (1993). Imidazoline binding sites and signal transduction pathways. PubMed. Available at: [Link]

-

Patsnap Synapse. (2024). What are Alpha 2 adrenoceptor agonists and how do they work? Patsnap Synapse. Available at: [Link]

-

Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Available at: [Link]

-

Wikipedia. (2023). Imidazoline receptor. Wikipedia. Available at: [Link]

-

Virtanen, R. (1989). Physiological role of alpha 2-adrenoceptors in the regulation of vigilance and pain: effect of medetomidine. PubMed. Available at: [Link]

-

Wikipedia. (2023). Alpha-2 adrenergic receptor. Wikipedia. Available at: [Link]

-

Richards, J., et al. (2023). Alpha Receptor Agonist Toxicity. StatPearls - NCBI Bookshelf. Available at: [Link]

-

RxList. (2021). How Do Alpha-2 Adrenergic Agonists Work? RxList. Available at: [Link]

-

Wood, C. S., et al. (2021). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. Available at: [Link]

-

Schihada, H., et al. (2021). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

-

Li, J. X. (2017). Imidazoline I2 receptors: an update. PMC - PubMed Central. Available at: [Link]

-

Reis, D. J., et al. (1994). Imidazoline receptors and their endogenous ligands. PubMed. Available at: [Link]

-

ION Biosciences. (n.d.). Gαi/o GPCR assays. ION Biosciences. Available at: [Link]

-

Zhang, X., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. Available at: [Link]

- Williams, C. (2005). Functional G protein-coupled receptor assays for primary and secondary screening. Expert Opinion on Drug Discovery.

-

ResearchGate. (n.d.). GPCR functional assays. ResearchGate. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

ResearchGate. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. ResearchGate. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

PubChem. (n.d.). 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. PubChem. Available at: [Link]

-

Wikipedia. (2023). Ligand binding assay. Wikipedia. Available at: [Link]

- Ernsberger, P., et al. (1997). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement.

Sources

- 1. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 2. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Physiological role of alpha 2-adrenoceptors in the regulation of vigilance and pain: effect of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 15. Functional G protein-coupled receptor assays for primary and secondary screening. | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole: Synthesis, Properties, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its synthesis, chemical properties, and known biological activities, with a particular focus on its interactions with adrenergic receptors and monoamine oxidase enzymes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on the imidazoline scaffold.

Introduction: The Imidazoline Scaffold in Drug Discovery

The 4,5-dihydro-1H-imidazole, commonly known as the 2-imidazoline ring system, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of this heterocyclic system have been investigated for their potential as antihypertensive, anti-inflammatory, antimicrobial, and central nervous system-acting agents.

This guide focuses specifically on the 2-(4-chlorophenyl) substituted derivative, a molecule that has garnered attention for its potential modulation of key physiological pathways. The presence of the 4-chlorophenyl group significantly influences the molecule's lipophilicity and electronic distribution, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Chemical Properties and Characterization

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole is a small molecule with the chemical formula C₉H₉ClN₂. Its structure features a central 2-imidazoline ring attached to a 4-chlorophenyl group at the 2-position.

| Property | Value |

| IUPAC Name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole |

| Molecular Formula | C₉H₉ClN₂ |

| Molecular Weight | 180.63 g/mol |

| CAS Number | 13623-52-4 |

Characterization of this compound typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole

The synthesis of 2-aryl-2-imidazolines can be achieved through several established synthetic routes. A common and effective method involves the condensation of a nitrile with a diamine, often facilitated by a catalyst.

General Synthetic Approach: From Nitrile and Diamine

A prevalent method for the synthesis of 2-substituted-2-imidazolines is the reaction of a nitrile with ethylenediamine. This reaction can be promoted by various reagents, including elemental sulfur.

Diagram: General synthetic workflow for 2-aryl-imidazolines.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-imidazolines from nitriles and can be adapted for the synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole.[1]

Materials:

-

4-chlorobenzonitrile

-

Ethylenediamine

-

Sulfur

-

High-boiling point solvent (e.g., xylene or dimethylformamide)

-

Chloroform

-

Anhydrous sodium sulfate

-

Cyclohexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzonitrile (1 equivalent), ethylenediamine (4 equivalents), and sulfur (0.25 equivalents).

-

Add a suitable high-boiling point solvent.

-

Heat the reaction mixture to reflux (typically around 120°C) for a period of 30 minutes to 2.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add cold water to the mixture and extract the product with chloroform.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from cyclohexane to yield pure 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.

Pharmacological Activity

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and its analogs are known to interact with several key biological targets, primarily adrenergic receptors and monoamine oxidase enzymes.

Interaction with Adrenergic Receptors

Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine and epinephrine. They are subdivided into two main groups, α and β, which are further classified into several subtypes. Imidazoline derivatives have been extensively studied for their ability to modulate the activity of these receptors.[2][3]

Mechanism of Action: 2-arylimidazolines can act as either agonists or antagonists at α-adrenergic receptors.[2]

-

α-Agonists: Direct-acting sympathomimetic agents that bind to and activate adrenergic receptors, mimicking the effects of norepinephrine and epinephrine.[3][4] This can lead to physiological responses such as vasoconstriction (α1) or inhibition of neurotransmitter release (α2).[2][5]

-

α-Antagonists: Block the effects of catecholamines at the adrenergic receptors.

Diagram: Signaling pathway of α-adrenergic receptors.

The specific interaction of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole with different α-adrenergic receptor subtypes (α₁, α₂) would determine its overall pharmacological profile. For instance, agonism at α₂-adrenergic receptors can lead to a decrease in sympathetic outflow, resulting in a hypotensive effect.[5]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative diseases.

Several studies have suggested that imidazoline derivatives possess MAO inhibitory activity. The 4-chlorophenyl substituent is a common feature in some known MAO inhibitors.[6] The potential of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole to inhibit MAO-A and/or MAO-B warrants further investigation to determine its selectivity and potency.

Quantitative Bioactivity Data: While specific IC₅₀ or Kᵢ values for the title compound are not readily available in the public domain, the general class of 2-aryl-imidazolines has shown a range of activities at both adrenergic receptors and MAO enzymes. Further experimental evaluation is necessary to quantify the specific bioactivity of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole.

| Target | Potential Activity | Significance |

| α₁-Adrenergic Receptors | Agonist/Antagonist | Regulation of blood pressure, smooth muscle contraction |

| α₂-Adrenergic Receptors | Agonist/Antagonist | Regulation of sympathetic outflow, blood pressure, analgesia |

| MAO-A | Inhibitor | Antidepressant effects |

| MAO-B | Inhibitor | Neuroprotective effects (e.g., in Parkinson's disease) |

Future Directions and Therapeutic Potential

The dual potential of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole to modulate both adrenergic and monoaminergic systems makes it an intriguing scaffold for drug discovery. Future research should focus on:

-

Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are required to determine the precise affinity and efficacy of the compound at various adrenergic receptor subtypes and its inhibitory potency and selectivity for MAO-A and MAO-B.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the chlorophenyl and imidazoline rings could elucidate key structural features responsible for activity and selectivity.

-

Investigation of Therapeutic Applications: Based on its pharmacological profile, the compound and its derivatives could be explored for their potential in treating conditions such as hypertension, depression, neuropathic pain, and neurodegenerative disorders.

Conclusion

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole represents a valuable chemical entity with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and promising, albeit not fully characterized, pharmacological profile provide a solid foundation for further investigation. This technical guide has summarized the current knowledge on this compound, highlighting the need for more detailed studies to unlock its full therapeutic potential.

References

- Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica, 6(3), 320-325.

- Pathan, M. Y., et al. (2006). Microwave-assisted facile synthesis of 2-substituted 2-imidazolines. ARKIVOC, 2006(xv), 205-210.

- Ishihara, M., & Togo, H. (2007). An Efficient Preparation of 2-Imidazolines from Aldehydes and Ethylenediamines in the Presence of tert-Butyl Hypochlorite. Synthesis, 2007(12), 1939-1942.

- Ishihara, M., & Togo, H. (2006). A Convenient and Efficient Method for the Preparation of 2-Imidazolines and Imidazoles. Synlett, 2006(2), 227-230.

- Bai, G.-y., et al. (2011). A Mild, Environmentally Friendly, and Efficient Process for the Synthesis of 2-Imidazolines. Synthesis, 2011(10), 1599-1603.

- Sayama, S. (2006). Pyridinium Hydrobromide Perbromide in Water: A Convenient Reagent for the Synthesis of 2-Oxazolines and 2-Imidazolines from Aldehydes. Synlett, 2006(9), 1479-1484.

- Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-imidazoles: Dehydrogenation of 2-Aryl-Δ2-imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816.

- Kubicki, M., & Wagner, P. (2005). 1-(4-Chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole. Acta Crystallographica Section C, 61(Pt 8), o509-o511.

- Lee, K., et al. (2022).

- Adrenergic Drugs. (2023). In StatPearls.

- Kharb, R., et al. (2012). Synthesis and spectral characterization and anthelmintic evaluation of some novel imidazole bearing triazole derivatives. Der Pharmacia Lettre, 4(1), 244-253.

- Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents.

- Singh, P., et al. (2014). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry, 2(1), 12-17.

- Guillonneau, C., et al. (2000). Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives. Chemical & Pharmaceutical Bulletin, 48(5), 729-733.

- BioAssay Systems. (n.d.).

- BindingDB. (n.d.). Ki Summary for Alpha-1B adrenergic receptor.

- Huseynov, F., et al. (2020). The synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole.

- Zhong, H., & Minneman, K. P. (2004). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 25(8), 977-983.

- Wikipedia. (n.d.). Alpha-2 adrenergic receptor.

- Abel, P. W., & Jain, N. (2012). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.5.

- Patel, K. R., et al. (2022). Synthesis of Mesoionic 1-aryl-4-(phenyl/p-chlorophenyl)imidazo[2,1-b]thiazol-4-ones. Letters in Applied NanoBioScience, 12(3), 90.

- Lippincott NursingCenter. (2022). Adrenergic Drugs – How Do They Work?

- Alila Medical Media. (2020, June 22).

- Tassonyi, E. J., et al. (1998). The mechanism of alpha2-adrenergic inhibition of sympathetic ganglionic transmission. Anesthesia and Analgesia, 86(3), 596-601.

- Perez, D. M. (2006). Structure-Function of α1-Adrenergic Receptors. Molecular and Cellular Pharmacology, 1(1), 1-13.

- Rossi, D., et al. (2021). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Molbank, 2021(2), M1234.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 4. youtube.com [youtube.com]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Imidazoline Enigma: A Technical Guide to a Novel Receptor System

Preamble: Beyond the Adrenergic Hypothesis

For decades, the central hypotensive effects of compounds like clonidine were attributed solely to their interaction with α2-adrenergic receptors. However, a growing body of evidence pointed towards a more complex pharmacology, a narrative of non-adrenergic binding sites that would eventually coalesce into the discovery of the imidazoline receptor system. This guide navigates the intricate history of imidazoline compounds, from their initial synthesis to the ongoing characterization of a receptor family with profound physiological implications. We will dissect the key experiments that challenged existing paradigms, detail the methodologies that defined the different receptor subtypes, and explore the signaling pathways that continue to be elucidated. This is not merely a historical account, but a technical journey into the heart of a fascinating and evolving field of pharmacology.

Chapter 1: The Genesis of Imidazoline Compounds - A Historical Perspective

The story of imidazoline compounds begins not in the realm of receptor pharmacology, but in the annals of synthetic chemistry. The imidazoline ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, was first synthesized in the late 19th century.[1] However, it was not until the mid-20th century that their therapeutic potential began to be realized, initially as vasoconstrictors for nasal decongestion.[2]

A pivotal moment in the history of these compounds was the synthesis and investigation of clonidine in the 1960s. Initially developed as a nasal decongestant, its potent antihypertensive properties were discovered serendipitously.[3][4] This discovery set the stage for decades of research into its mechanism of action and ultimately led to the unravelling of the imidazoline receptor system.

The early generation of imidazoline derivatives, developed before 1960, were often associated with a higher incidence of side effects. The subsequent development of "second-generation" compounds like moxonidine and rilmenidine in the latter half of the 20th century marked a significant advancement. These drugs exhibited a more favorable side-effect profile, which was later attributed to their higher selectivity for imidazoline receptors over α2-adrenoceptors.[3][5]

Timeline of Key Discoveries

| Era | Key Developments | Significance |

| Late 1880s | First synthesis of the imidazoline ring.[1] | Foundational chemical synthesis. |

| 1940s | Therapeutic benefits of imidazolines established. | Emergence of medicinal applications. |

| 1960s | Discovery of the antihypertensive effects of clonidine.[3][4] | Shift in focus to cardiovascular pharmacology. |

| 1970s | Hypothesis of non-adrenergic receptors for clonidine's action.[6] | The first challenge to the sole α2-adrenoceptor theory. |

| 1984 | Bousquet et al. provide direct evidence for non-α2 receptor-mediated hypotension.[7] | Seminal work establishing the existence of imidazoline binding sites. |

| Late 1980s - 1990s | Characterization and classification of I1, I2, and I3 imidazoline receptor subtypes.[6][8] | Elucidation of the heterogeneity of the imidazoline receptor system. |

| 2000s - Present | Ongoing research into signaling pathways, endogenous ligands, and development of selective agonists.[9][10] | Expansion of the therapeutic potential of targeting imidazoline receptors. |

Chapter 2: The Unveiling of a New Receptor Family

The journey to recognizing imidazoline receptors as distinct pharmacological entities was a process of meticulous scientific inquiry, challenging the established dogma of α2-adrenoceptor-mediated central sympathoinhibition.

The Clonidine Conundrum: Anomalies in the Adrenergic Narrative

While clonidine is a potent α2-adrenoceptor agonist, several observations hinted at a more complex mechanism of action. As early as 1976, it was hypothesized that the antihypertensive effects of clonidine might involve non-adrenergic pathways, possibly histaminergic receptors.[6] A crucial piece of the puzzle came from structure-activity relationship studies. Bousquet and colleagues in 1984 demonstrated that a series of imidazoline compounds produced hypotension when microinjected into the rostral ventrolateral medulla (RVLM), a key area for blood pressure regulation, and that this effect did not correlate with their affinity for α2-adrenoceptors.[7] This seminal work provided the first direct evidence for the existence of specific, non-adrenergic "imidazoline binding sites."

Differentiating the Subtypes: I1, I2, and I3 Receptors

Further research, primarily through radioligand binding assays, revealed the heterogeneity of these binding sites, leading to the classification of three main subtypes of imidazoline receptors: I1, I2, and I3.[6][8]

-

I1 Imidazoline Receptors: These receptors are primarily associated with the central regulation of blood pressure.[11][12] They are found in the RVLM and are believed to mediate the sympatho-inhibitory effects of clonidine and other imidazoline agonists.[13]

-

I2 Imidazoline Receptors: The function of I2 receptors is less clearly defined but they are implicated in a range of conditions including psychiatric disorders.[6] These binding sites are notably associated with monoamine oxidase (MAO) enzymes on the outer mitochondrial membrane.[14]

-

I3 Imidazoline Receptors: This subtype is primarily located in pancreatic β-cells and is involved in the regulation of insulin secretion.[6][15]

Chapter 3: Experimental Methodologies for Imidazoline Receptor Characterization

The elucidation of the imidazoline receptor system has been heavily reliant on a suite of sophisticated experimental techniques. Understanding these methodologies is crucial for appreciating the evidence that underpins our current knowledge.

Radioligand Binding Assays: The Key to Receptor Identification

Radioligand binding assays have been the cornerstone of imidazoline receptor research, allowing for their identification, characterization, and differentiation from α2-adrenoceptors.

Core Principle: This technique involves the use of a radioactively labeled ligand (e.g., [³H]clonidine or [³H]idazoxan) that binds to the receptor of interest. By measuring the amount of radioactivity bound to a tissue or cell membrane preparation, one can determine the density and affinity of the receptors.

Experimental Protocol: Characterization of I1 and I2 Receptors

-

Tissue Preparation:

-

Homogenize tissue samples (e.g., brainstem, kidney, liver) in a suitable buffer (e.g., Tris-HCl) at 4°C.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [³H]clonidine for I1 sites or [³H]idazoxan for I2 sites).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., unlabeled clonidine or idazoxan).

-

For competition assays, incubate the membranes and radioligand with varying concentrations of an unlabeled test compound.

-

To differentiate from α2-adrenoceptors, assays are often performed in the presence of catecholamines (which have low affinity for imidazoline receptors) or selective α2-antagonists.[16]

-

-

Separation and Quantification:

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Saturation binding data is analyzed using Scatchard plots to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd).

-

Competition binding data is analyzed to determine the inhibitory constant (Ki) of the test compound.

-

Caption: Workflow for Radioligand Binding Assay.

In Vivo and In Vitro Models for Functional Studies

To understand the physiological relevance of imidazoline receptor binding, a variety of in vivo and in vitro models have been employed.

Whole-Animal Models:

-

Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of hypertension to study the antihypertensive effects of imidazoline agonists.[1][11]

-

Pithed Rats: This model, where the central nervous system is destroyed, is used to study the peripheral effects of drugs on the cardiovascular system without the influence of central reflexes.[17]

-

Microinjection Studies: Direct injection of compounds into specific brain regions, such as the RVLM, allows for the precise localization of their site of action.[13]

Isolated Tissue Preparations:

-

Isolated Blood Vessels: Strips of arteries or veins are mounted in an organ bath to study the direct vasoconstrictor or vasodilator effects of imidazoline compounds.[11]

-

Isolated Atria: The effects of these compounds on heart rate and contractility can be assessed using spontaneously beating isolated atria.[18]

-

Isolated Pancreatic Islets: This preparation is used to study the direct effects of imidazoline compounds on insulin secretion.[15]

Experimental Protocol: Measuring Sympathetic Nerve Activity

-

Animal Preparation: Anesthetize the animal (e.g., a rat) and insert catheters for drug administration and blood pressure monitoring.

-

Nerve Isolation: Isolate a sympathetic nerve, such as the renal or splanchnic nerve.

-

Electrode Placement: Place a pair of recording electrodes under the isolated nerve.

-

Signal Amplification and Recording: Amplify the nerve signals and record them using a data acquisition system.

-

Drug Administration: Administer the imidazoline compound intravenously or directly into the brain.

-

Data Analysis: Analyze the changes in sympathetic nerve activity before and after drug administration.[19][20]

Chapter 4: Signaling Pathways and Molecular Mechanisms

The binding of an agonist to an imidazoline receptor initiates a cascade of intracellular events. While the signaling pathways are still being fully elucidated, significant progress has been made, particularly for the I1 receptor.

The I1 Receptor Signaling Cascade

Unlike α2-adrenoceptors, which are coupled to the inhibition of adenylyl cyclase via Gi proteins, I1 receptors appear to utilize a distinct signaling pathway.[10][21]

-

Phospholipase C (PLC) Activation: Evidence suggests that I1 receptor activation leads to the stimulation of phosphatidylcholine-selective PLC (PC-PLC).[10][22]

-

Second Messenger Generation: This activation results in the production of second messengers such as diacylglycerol (DAG) and arachidonic acid.[10][21]

-

Downstream Effects: These second messengers can then modulate the activity of various downstream effector proteins, ultimately leading to a decrease in sympathetic outflow.

Caption: I1 Imidazoline Receptor Signaling Pathway.

The Enigmatic I2 and I3 Receptor Mechanisms

The signaling mechanisms of I2 and I3 receptors are less well understood.

-

I2 Receptors: Their association with MAO suggests a role in modulating monoamine metabolism.[14] Some studies indicate that I2 receptor ligands can produce analgesic effects, possibly through the modulation of monoamine levels.[16]

-

I3 Receptors: These receptors are thought to regulate insulin secretion by interacting with ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[6][23] Activation of I3 receptors is believed to lead to the closure of these channels, membrane depolarization, and subsequent insulin release.

Chapter 5: The Synthesis of Imidazoline Compounds

The ability to synthesize a diverse range of imidazoline derivatives has been crucial for probing the structure-activity relationships of this class of compounds.

Classical Synthetic Routes

The most common methods for synthesizing the 2-imidazoline ring involve the condensation of a 1,2-diamine with either a nitrile or a carboxylic acid (or its derivative).

From Nitriles and Diamines: This reaction is essentially a cyclic Pinner reaction and typically requires high temperatures and acid catalysis.[7][8]

Caption: Synthesis from Nitrile and Diamine.

From Carboxylic Acids and Diamines: This method involves the formation of an amide intermediate followed by intramolecular cyclization, often requiring high temperatures.[4]

Caption: Synthesis from Carboxylic Acid and Diamine.

Conclusion: An Unfolding Narrative

The discovery and characterization of imidazoline compounds and their receptors represent a significant paradigm shift in our understanding of cardiovascular and metabolic regulation. From the initial serendipitous discovery of clonidine's antihypertensive effects to the ongoing elucidation of complex signaling pathways, the field continues to evolve. The development of selective imidazoline receptor agonists holds immense therapeutic promise, potentially offering more targeted and better-tolerated treatments for a range of conditions. This guide has provided a technical foundation for researchers, scientists, and drug development professionals to navigate this exciting and dynamic area of pharmacology. The story of the imidazoline enigma is far from over, and the next chapter promises even more profound insights into this fascinating receptor system.

References

-

Characterization of Imidazoline Receptors in Blood Vessels for the Development of Antihypertensive Agents. PMC - PubMed Central. [Link]

-

Timeline of discovery of imidazoline derivatives. ResearchGate. [Link]

-

Imidazoline receptor. Wikipedia. [Link]

-

The imidazoline receptor in control of blood pressure by clonidine and allied drugs. American Physiological Society. [Link]

-

Imidazoline binding sites and their ligands: an overview of the different chemical structures. PubMed. [Link]

-

Imidazoline I2 receptors: an update. PMC - PubMed Central. [Link]

-

The I1-imidazoline receptor and its cellular signaling pathways. PubMed. [Link]

-

Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? PMC - PubMed Central. [Link]

-

I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling. PubMed. [Link]

-

The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. American Physiological Society. [Link]

-

Imidazoline Receptor System: The Past, the Present, and the Future. PubMed. [Link]

-

Is the hypotensive effect of clonidine and related drugs due to imidazoline binding sites? American Physiological Society. [Link]

-

Historic aspects in the identification of the I1 receptor and the pharmacology of imidazolines. PubMed. [Link]

-

Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Royal Society of Chemistry. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation. PubMed. [Link]

-

Chronic I(1)-imidazoline agonism : sympathetic mechanisms in hypertension. PubMed. [Link]

-

The I1-imidazoline receptor and its cellular signaling pathways. PubMed. [Link]

-

The first synthesis of imidazoline. ResearchGate. [Link]

-

Reaction of diamines with carboxylic acids to form imidazole. Chemistry Stack Exchange. [Link]

-

Identification of morin as an agonist of imidazoline I-3 receptor for insulin secretion in diabetic rats. PubMed. [Link]

-

The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. European Heart Journal Supplements. [Link]

-

Comparative analysis of effects of imidazoline drugs on isolated rat heart atria. PubMed. [Link]

-

Imidazoline and Its Derivatives : An Overview. ResearchGate. [Link]

-

Radioligand binding methods: practical guide and tips. PubMed. [Link]

-

Cell signaling by imidazoline-1 receptor candidate, IRAS, and the nischarin homologue. PubMed. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

Drugs acting on imidazoline receptors: a review of their pharmacology, their use in blood pressure control and their potential interest in cardioprotection. PubMed. [Link]

-

"A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs". International Journal of Pharmaceutical Research and Applications. [Link]

-

Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. PubMed. [Link]

-

ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS. ResearchGate. [Link]

-

One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PMC - NIH. [Link]

-

Radioligand binding assays and their analysis. PubMed. [Link]

-

Isolated tissue preparation. Slideshare. [Link]

-

Canavanine induces insulin release via activation of imidazoline I3 receptors. PubMed. [Link]

-

Cell Signaling by Imidazoline‐1 Receptor Candidate, IRAS, and the Nischarin Homologue. Wiley Online Library. [Link]

-

Novel targets and techniques in imidazoline receptor research. PubMed. [Link]

-

Activation of imidazoline-I3 receptors ameliorates pancreatic damage. PubMed. [Link]

-

Centrally mediated decrease in sympathetic tone induced by 2(2,6-dichlorophenylamino)-2 imidazoline (S.T. 155, Catapresan). PubMed. [Link]

-

Imidazoline compounds stimulate insulin release by inhibition of K(ATP) channels and interaction with the exocytotic machinery. PubMed. [Link]

-

PREPARATION OF TISSUES FOR STUDY. University of Leeds. [Link]

-

Pharmacology – Working with isolated tissue preparations. Monash University. [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. researchgate.net [researchgate.net]

- 3. Species-selective binding of [3H]-idazoxan to alpha 2-adrenoceptors and non-adrenoceptor, imidazoline binding sites in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Imidazoline antihypertensive drugs: a critical review on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel synthesis of imidazolines and imidazoles by Michael addition to allenic or acetylenic nitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]